molecular formula C14H8F3N5O3S B1436574 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866142-60-1

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B1436574
CAS RN: 866142-60-1
M. Wt: 383.31 g/mol
InChI Key: AKIVFODTIJBHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidinone ring, a thiazole ring, and a nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrimidinone ring, thiazole ring, and nitrophenyl group contribute to its unique chemical properties .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains. For instance, 2,4-disubstituted thiazoles have shown activity against Bacillus subtilis , Escherichia coli , Staphylococcus aureus , Candida albicans , and Aspergillus niger . This compound could be synthesized and tested for similar antimicrobial activities.

Antitumor and Cytotoxic Effects

The nitrophenyl group, when attached to certain heterocyclic rings like thiazoles, has been associated with antitumor and cytotoxic activities. Research on similar structures has demonstrated potent effects on human tumor cell lines, including prostate cancer . This compound could be a candidate for further investigation in cancer research, particularly in understanding its interaction with cancer cells and its mechanism of inducing cytotoxicity.

Anti-inflammatory Applications

Compounds with a thiazole core have been reported to exhibit anti-inflammatory properties. Given the structural similarity, this compound may also possess anti-inflammatory capabilities that could be beneficial in the treatment of chronic inflammatory diseases . Further research could explore its potential as an anti-inflammatory agent.

Antiviral Potential

Thiazole derivatives have shown promise as antiviral agents. The unique combination of the thiazole ring and the nitrophenyl group in this compound could be explored for its antiviral activities, particularly against RNA and DNA viruses . It would be interesting to investigate its efficacy against specific viruses and its mechanism of action.

Antidiabetic Activity

The thiazole moiety is a common feature in several antidiabetic drugs. This compound’s structure could be indicative of potential antidiabetic activity. Studies could be conducted to assess its ability to modulate blood glucose levels and its mechanism of action in diabetes management .

Neuroprotective Properties

Given the diverse biological activities of thiazole derivatives, there is a possibility that this compound may exhibit neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases where inflammation and oxidative stress play a significant role . Research could focus on its potential to protect neuronal cells and its therapeutic applications in neurodegenerative conditions.

Antioxidant Capabilities

The structural elements of this compound suggest that it may act as an antioxidant. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. The compound could be tested for its ability to scavenge free radicals and protect cells from oxidative damage .

Chemotherapeutic Applications

The combination of the thiazole ring and the nitrophenyl group could make this compound a candidate for chemotherapeutic applications. Its potential to interact with DNA or proteins involved in cell proliferation could be explored, aiming to develop new chemotherapeutic agents .

properties

IUPAC Name

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5O3S/c15-14(16,17)10-5-11(23)20-12(19-10)21-13-18-9(6-26-13)7-2-1-3-8(4-7)22(24)25/h1-6H,(H2,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVFODTIJBHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=NC(=CC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 4
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 5
Reactant of Route 5
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.